3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine
Description
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2,4-dichlorophenyl group at position 3 and an amine group at position 3. The 2,4-dichlorophenyl moiety is common in bioactive molecules, often contributing to enhanced binding affinity and metabolic stability due to halogen interactions with biological targets .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXSNXZRJBDXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted oxadiazole derivatives .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine has applications in medicinal chemistry as an antimicrobial, anticancer, and anti-inflammatory agent.
1,2,4-Oxadiazole Derivatives as Anticancer Agents
1,2,4-oxadiazoles have shown promise in cancer treatment, with research indicating that some derivatives are potent anticancer agents . According to a study, approximately 30 million people in high-developed countries will be diagnosed with carcinoma by 2040, so there is a need for effective drugs .
- Antiproliferative Activity: One study reported the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which showed moderate activity against a panel of 11 cancer cell lines .
- Schiff Bases: Schiff bases fused with a 1,2,4-oxadiazole heterocycle have been synthesized and evaluated in vitro against a panel of 8 cancer cell lines . Several compounds displayed higher biological potency against the Ca9-22 cell line than 5-fluorouracil, a multi-acting agent used in the treatment of various cancers .
- HDSirt2 Inhibitors: Researchers have studied novel substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives as selective inhibitors of HDSirt2 . The introduction of a 5-substituted-1,2,4-oxadiazole heterocycle into the ribose-derivative structure improved anticancer activity. One compound showed the highest antiproliferative potency and selectivity against the WiDr human colon cancer cell line .
- Terthiopene, Terpyridine, and Prodigiosin Analogs: Fifteen novel 1,2,4-oxadiazole derivatives have been reported as analogs of Terthiopene, Terpyridine, and Prodigiosin, which are naturally occurring compounds with cytotoxic and pro-apoptotic properties against various types of carcinoma . Several compounds exhibited the highest activity against MCF-7 and HCT-116 cancer cell lines and were comparable or greater than reference Prodigiosin .
- N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines: In 2018, a series of substituted N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines were synthesized and found to have antitumor activity against HCT-116, human prostate (PC-3) and human astrocytoma (SNB-19) cancer cell lines .
- Bis-1,2,4-oxadiazole-fused-benzothiazole Derivatives: A novel series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives were synthesized, and their biological activity was examined against A549, MCF-7, human amelanotic melanoma (A375) and HT-29 cancer cell lines .
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can act on bacterial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole
- Structure : Features a 3,4-dichlorophenyl group and an indole substituent.
- Key Difference : The indole moiety enhances MAO-B selectivity, while the 3,4-dichloro substitution may alter steric interactions compared to the 2,4-dichloro isomer.
3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine
- Structure : Chlorine atoms at phenyl positions 2 and 5 instead of 2 and 4.
- No direct activity data are reported, but positional isomerism often influences target binding .
Variants with Alternative Halogenation or Heterocycles
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine
- Structure : Incorporates a thiophene ring and 4-chlorophenyl group.
- The 4-chloro substitution may favor π-π stacking in biological targets .
Functionalized Derivatives
{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine
3-(2,4-Dichlorophenyl)-5-[[(3-trifluoromethyl)benzyl]thio]-1,2,4-triazol-4-amine
- Structure : Replaces oxadiazole with triazole and adds a trifluoromethylbenzylthio group.
- Impact : The triazole core and trifluoromethyl group enhance metabolic resistance and electron-withdrawing effects, which are advantageous in pesticide design .
Structural and Functional Comparison Table
Key Research Findings
- Heterocycle Impact : Oxadiazole’s electron-deficient nature favors interactions with enzymatic pockets, while oxazole or triazole cores alter electronic profiles and bioavailability .
- Functional Groups : Addition of indole or thiophene rings enhances target selectivity and lipophilicity, respectively .
Biological Activity
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to an oxadiazole ring, which contributes to its reactivity and biological properties. The molecular formula is with a molecular weight of 230.05 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation across multiple types of cancer lines.
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent.
- Anti-inflammatory Effects : It has shown promise in modulating inflammatory pathways.
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
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Inhibition of Enzymes : The compound may inhibit various enzymes involved in cancer progression and inflammation, including:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Cellular Pathways : It can induce apoptosis in cancer cells and modulate signaling pathways associated with cell growth and survival.
Anticancer Activity
A study evaluated the anticancer efficacy of oxadiazole derivatives against various human cancer cell lines. The compound exhibited significant inhibitory effects with IC50 values indicating effective cytotoxicity:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 0.67 | |
| PC-3 (Prostate Cancer) | 0.80 | |
| ACHN (Renal Cancer) | 0.87 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, the compound has been studied for its antimicrobial effects. It demonstrated activity against various bacterial strains, indicating potential use in treating infections.
Case Studies
-
Case Study on Anticancer Efficacy :
A derivative of this compound was synthesized and tested against a panel of 11 cancer cell lines. The results revealed a mean IC50 value of approximately 92.4 µM across the tested lines, showcasing moderate activity and paving the way for further modifications to enhance potency . -
Anti-inflammatory Mechanism :
Another study highlighted the anti-inflammatory potential of this oxadiazole derivative by demonstrating its ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
